7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a benzylpiperazine moiety and a phenyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may involve the reaction of 4-benzylpiperazine with a suitable pyrazole derivative, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like methanol and catalysts such as glacial acetic acid . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques like column chromatography for purification .
Chemical Reactions Analysis
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzylpiperazine or phenyl rings are replaced with other groups using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of substituted or modified pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can lead to the disruption of cellular processes in cancer cells. For example, it may inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine: This compound has a similar core structure but different substituents, leading to variations in biological activity and applications.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another related compound with a pyrimidine core, known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which can be distinct from those of other similar compounds.
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-19-16-23(28-14-12-27(13-15-28)18-20-8-4-2-5-9-20)29-24(26-19)22(17-25-29)21-10-6-3-7-11-21/h2-11,16-17H,12-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCVPCWPEGRTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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